N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 107491-36-1
VCID: VC11498407
InChI: InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-6-7-11(16-8-9)17-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17)
SMILES:
Molecular Formula: C12H9F3N2O2S
Molecular Weight: 302.27 g/mol

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

CAS No.: 107491-36-1

Cat. No.: VC11498407

Molecular Formula: C12H9F3N2O2S

Molecular Weight: 302.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide - 107491-36-1

Specification

CAS No. 107491-36-1
Molecular Formula C12H9F3N2O2S
Molecular Weight 302.27 g/mol
IUPAC Name N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-6-7-11(16-8-9)17-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17)
Standard InChI Key NSXKYUJNYQTJLA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(F)(F)F

Introduction

N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C₁₂H₉F₃N₂O₂S and a molecular weight of 302.27 g/mol . This compound is characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities, making it a subject of interest in both synthetic chemistry and biological research.

Synthesis Methods

The synthesis of N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves multiple steps, integrating various chemical reactions. These methods often start with the preparation of the pyridine and benzenesulfonamide components, followed by their coupling under appropriate conditions. The specific synthesis routes can vary, but they generally involve nucleophilic substitution reactions facilitated by bases.

Biological Activity and Applications

Research indicates that N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide exhibits significant biological activity. It has been shown to partially mimic methyl jasmonate, a plant hormone involved in stress responses, without causing growth inhibition in Nicotiana benthamiana plants. This suggests potential applications in agricultural biotechnology for enhancing plant resistance against biotic stresses .

Chemical Reactivity

The reactivity of N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide can be attributed to the presence of the sulfonamide group, which can undergo various nucleophilic substitution reactions. For instance, it can react with different electrophiles in the presence of bases to form new derivatives. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological targets.

Comparison with Similar Compounds

N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide can be compared with other compounds that contain similar functional groups, such as N-[5-(Trifluoromethyl)pyridine-3-yl]-2-(trifluoromethyl)benzenesulfonamide. These compounds often exhibit diverse biological activities due to their structural variations .

Comparison Table:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamideC₁₂H₉F₃N₂O₂S302.27 g/molMimics methyl jasmonate in plant stress responses
N-[5-(Trifluoromethyl)pyridine-3-yl]-2-(trifluoromethyl)benzenesulfonamideC₁₃H₈F₆N₂O₂S370.27 g/molNot specified in available literature

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